molecular formula C22H43F3LiO6P B175337 Mj33 lithium salt CAS No. 199106-13-3

Mj33 lithium salt

Cat. No.: B175337
CAS No.: 199106-13-3
M. Wt: 498.5 g/mol
InChI Key: GDLMLQJISATCEL-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

MJ33 lithium salt is an active-site-directed, specific, competitive, and reversible inhibitor of Phospholipase A2 (PLA2) . The primary target of MJ33 is the calcium-independent phospholipase A2 (iPLA2) activity of Peroxiredoxin-6 (Prdx6) . Prdx6 is a bifunctional enzyme with both non-selenium glutathione peroxidase and phospholipase A2 (PLA2) activities .

Mode of Action

MJ33 selectively complexes with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) . In crystallographic studies, MJ33 and five sulfate or phosphate anions are bound between the two subunits of the PLA2 dimer . The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A and the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This interaction blocks the iPLA2 activity of Prdx6 .

Biochemical Pathways

The inhibition of iPLA2 activity of Prdx6 by MJ33 impacts the hydrolysis of the sn-2 ester of glycerophospholipids, a process that produces a fatty acid and a lysophospholipid . This process is crucial for the intracellular processing of surfactant lipids, such as dipalmitoylphosphatidylcholine .

Pharmacokinetics

It is soluble in water at 10 mg/ml with warming to 60 °c , which could potentially influence its absorption and distribution in the body.

Result of Action

This compound acts as a potent inhibitor of agonist-induced activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2) . It also prevents lung injuries associated with lung inflammation in mice .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, all PLA2s, including those inhibited by MJ33, are soluble enzymes that are active at acidic pH (4.5–5.0) and are calcium-independent . Therefore, the pH and calcium levels in the environment could potentially influence the action, efficacy, and stability of MJ33.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-2,3-dihydroxypropane with trifluoroethyl iodide in the presence of a base to form 1-hexadecyl-3-(trifluoroethyl)-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid and subsequently treated with lithium hydroxide to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: MJ33 lithium salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLMLQJISATCEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43F3LiO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274419
Record name mj33 lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199106-13-3
Record name mj33 lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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